molecular formula C11H10ClN5OS B4342850 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B4342850
M. Wt: 295.75 g/mol
InChI Key: XTNNCTQIZGQSPD-UHFFFAOYSA-N
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Description

5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains pyrazole, furan, and triazole rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Formation of the triazole ring: This often involves the cyclization of hydrazides with appropriate reagents.

    Introduction of the furan ring: This can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple heterocyclic rings often enhances biological activity.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. They might act as lead compounds in drug discovery programs targeting specific diseases.

Industry

Industrially, these compounds could find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
  • 1-methyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of pyrazole, furan, and triazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure could result in different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chloro-1-methylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-16-6-8(12)9(15-16)10-13-14-11(19)17(10)5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNNCTQIZGQSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NNC(=S)N2CC3=CC=CO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
Reactant of Route 2
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 6
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL

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